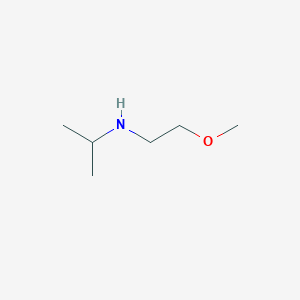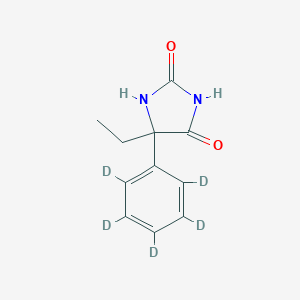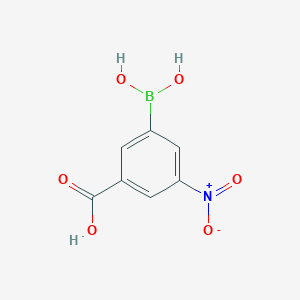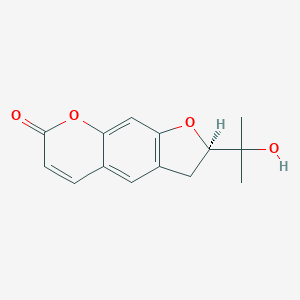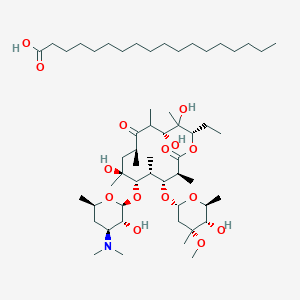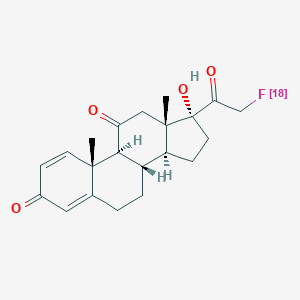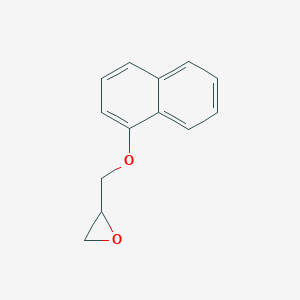
Glycidyl 1-naphthyl ether
概要
説明
Synthesis Analysis
Glycidyl 1-naphthyl ether is synthesized through the ring-opening polymerization of 2-naphthyl glycidyl ether using specific catalysts like phosphazene bases. This method allows the creation of triblock copolymers with controlled molecular weights and narrow dispersities, indicating a precise control over the polymerization process (Kim et al., 2018). Another synthesis route involves the hydrolytic kinetic resolution of α-naphthyl glycidyl ether to provide enantiomerically pure derivatives, showcasing the compound's versatility in stereochemical applications (Bose et al., 2005).
Molecular Structure Analysis
The molecular structure of glycidyl 1-naphthyl ether features an epoxy group attached to a naphthyl ring, contributing to its reactivity and ability to form polymers with unique properties. This structure is key to its application in creating polymers with specific mechanical, thermal, and electrical properties.
Chemical Reactions and Properties
Glycidyl 1-naphthyl ether undergoes various chemical reactions, including copolymerization with other monomers to form polymers with desired characteristics. For example, copolymerization with carbon dioxide and glycidyl ethers using a cobalt salen catalyst produces aliphatic poly(ether 1,2-glycerol carbonate)s, highlighting its role in developing sustainable polymer materials (Konieczynska et al., 2015).
科学的研究の応用
Application 1: Synthesis in a Microreactor
- Scientific Field : Reaction Chemistry & Engineering
- Summary of the Application : Glycidyl 1-naphthyl ether is synthesized in a novel dual function membrane microreactor for liquid–liquid–liquid phase transfer catalysed (PTC) reactions . This innovative microreactor allows for the simultaneous reaction and separation in a single device, with the ability to separate and reuse the middle catalyst phase and operate the reactor continuously .
- Methods of Application or Experimental Procedures : The synthesis of 1-naphthyl glycidyl ether was taken as a model reaction. The microreactor ensures complete recycling and continuous reuse of the catalyst without any post-treatment . The reactor can be operated with all three phases in a continuous manner, thereby using a small quantity of catalyst for large throughput .
- Results or Outcomes : A selectivity of 100% was achieved at different conversions using the microreactor with continuous reuse of the middle catalyst phase without any post-treatment . A total 94% overall yield was obtained with a microreactor capacity of producing 2.17 gm h −1 of 1-naphthyl glycidyl ether .
Application 2: Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : NGE is used as an intermediate in the pharmaceutical industry . Intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients (APIs).
- Results or Outcomes : The outcome is the production of APIs for use in various pharmaceutical products. The specific results, including yield and purity, would depend on the particular synthesis process used .
Application 3: Reactive Diluent
- Scientific Field : Material Science
- Summary of the Application : NGE can be used as a reactive diluent . Reactive diluents are substances that are added to resins to reduce their viscosity and improve their processing and application properties.
- Results or Outcomes : The use of NGE as a reactive diluent can result in resins with improved processing and application properties, such as lower viscosity and better flow .
Application 4: Silane Coupling
- Scientific Field : Material Science
- Summary of the Application : NGE can be used in silane coupling . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites.
- Results or Outcomes : The outcome is the production of composite materials with improved bonding between the inorganic and organic components .
Application 5: Monomer Modifier
- Scientific Field : Polymer Chemistry
- Summary of the Application : NGE can be used as a monomer modifier . Monomer modifiers are used to modify the properties of polymers.
- Results or Outcomes : The use of NGE as a monomer modifier can result in polymers with modified properties, such as improved strength or flexibility .
Application 6: Cellulose-Ether Modifier
- Scientific Field : Polymer Chemistry
- Summary of the Application : NGE can be used as a cellulose-ether modifier . Cellulose ethers are used in a wide range of applications, including food products, pharmaceuticals, and construction materials.
- Results or Outcomes : The use of NGE as a cellulose-ether modifier can result in cellulose ethers with modified properties, such as improved solubility or viscosity .
特性
IUPAC Name |
2-(naphthalen-1-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCPWLLBSSFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030986 | |
| Record name | Glycidyl 1-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl 1-naphthyl ether | |
CAS RN |
2461-42-9 | |
| Record name | 2-[(1-Naphthalenyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl 1-naphthyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2461-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl 1-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(naphthyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL 1-NAPHTHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07FN14F351 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
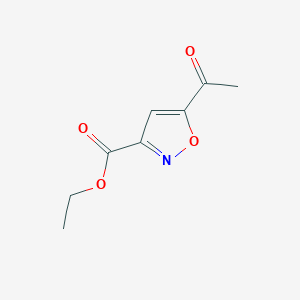
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

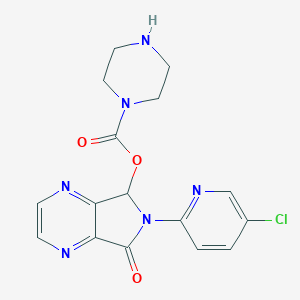
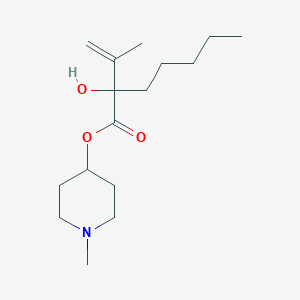
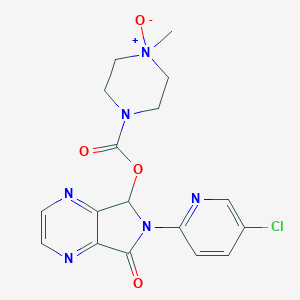
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
